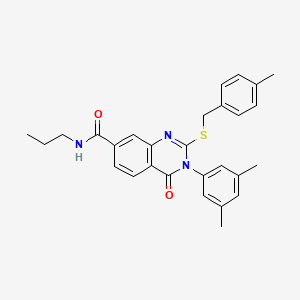
3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H29N3O2S and its molecular weight is 471.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
- IUPAC Name : 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Molecular Formula : C20H24N2O2S
- Molecular Weight : 360.48 g/mol
Structural Features
The compound features a quinazoline core, which is often associated with various pharmacological properties. The presence of the thioether group (4-methylbenzyl thio) and the carboxamide moiety enhances its potential for biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated in vitro against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through various signaling pathways.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on MCF-7 (breast cancer) cells, it was found that certain modifications to the quinazoline structure enhanced cytotoxicity. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing an IC50 value indicative of its potency against cancer cells.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Properties
Quinazoline derivatives are known to possess anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates intrinsic and extrinsic pathways leading to programmed cell death.
- Modulation of Immune Response : By regulating cytokine production, it can potentially alter immune responses in inflammatory conditions.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-5-12-29-26(32)22-10-11-24-25(16-22)30-28(34-17-21-8-6-18(2)7-9-21)31(27(24)33)23-14-19(3)13-20(4)15-23/h6-11,13-16H,5,12,17H2,1-4H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMENPCRMHKBWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













